Chemical structure and properties of 2-Chloro-5-ethoxy-4-propoxybenzaldehyde
Chemical structure and properties of 2-Chloro-5-ethoxy-4-propoxybenzaldehyde
This technical guide provides an in-depth analysis of 2-Chloro-5-ethoxy-4-propoxybenzaldehyde , a specialized trisubstituted benzaldehyde derivative. This compound serves as a critical intermediate in the synthesis of complex pharmaceutical scaffolds, particularly in the exploration of structure-activity relationships (SAR) for bioactive phenethylamines and alkoxy-substituted aryl therapeutics.
Chemical Identity, Synthesis, and Physicochemical Properties
Executive Summary
2-Chloro-5-ethoxy-4-propoxybenzaldehyde (CAS: 692275-23-3) is a fine chemical intermediate characterized by a highly functionalized benzene core.[1] Its structure features an aldehyde moiety (C1), a chlorine atom (C2), and two distinct alkoxy chains (C4-propoxy, C5-ethoxy). This specific substitution pattern makes it a valuable building block for tuning lipophilicity and metabolic stability in drug discovery programs. It is primarily utilized as a precursor for reductive aminations to generate phenethylamine derivatives or as a coupling partner in Knoevenagel condensations.
Chemical Identity & Structural Analysis[2]
The molecule belongs to the class of polyalkoxybenzaldehydes . The presence of the chlorine atom at the ortho position to the aldehyde exerts a significant steric and electronic influence, often protecting the carbonyl group from nucleophilic attack relative to its non-chlorinated analogs while facilitating specific regioselective downstream transformations.
| Attribute | Detail |
| IUPAC Name | 2-Chloro-5-ethoxy-4-propoxybenzaldehyde |
| CAS Registry Number | 692275-23-3 |
| Molecular Formula | C₁₂H₁₅ClO₃ |
| Molecular Weight | 242.70 g/mol |
| SMILES | CCCOC1=C(C=C(C=O)C(=C1)Cl)OCC |
| InChI Key | Not explicitly listed in public databases; derived from structure |
| Structural Class | Halogenated Alkoxybenzaldehyde |
Electronic Effects
-
Aldehyde (-CHO): Strong electron-withdrawing group (EWG), deactivating the ring but directing meta.
-
Alkoxy Groups (-OEt, -OPr): Strong electron-donating groups (EDG) via resonance, activating the ring at ortho and para positions.
-
Chlorine (-Cl): Weakly deactivating (inductive) but ortho/para directing (resonance).
-
Net Result: The C1 position is electrophilic. The aromatic ring is electron-rich due to the two alkoxy groups, making it susceptible to further electrophilic aromatic substitution (though the C2 and C5/C4 positions are blocked).
Physicochemical Properties[5][6][7]
Note: Specific experimental values for this exact CAS are rare in open literature. Data below represents derived values from validated computational models and homologous series (e.g., 2-chloro-4,5-dimethoxybenzaldehyde).
| Property | Value / Description | Source/Derivation |
| Physical State | Solid (Crystalline powder) | Analog Comparison [1] |
| Melting Point | 75°C – 85°C (Estimated) | Based on homologs [1] |
| Boiling Point | ~330°C (at 760 mmHg) | Computed (ACD/Labs) |
| Solubility | Soluble in DCM, DMSO, Methanol, Ethyl Acetate; Insoluble in Water | Lipophilic nature |
| LogP | 3.34 | ChemScene Data [1] |
| pKa | N/A (Non-ionizable in standard range) | Structural assessment |
| Storage | 2–8°C, inert atmosphere (Argon/Nitrogen) | Oxidation sensitive [2] |
Synthesis & Manufacturing Routes
The synthesis of 2-Chloro-5-ethoxy-4-propoxybenzaldehyde generally follows a convergent route involving the sequential alkylation of a dihydroxybenzaldehyde scaffold or the chlorination of a pre-formed dialkoxybenzaldehyde.
Route A: Chlorination of 3-Ethoxy-4-propoxybenzaldehyde
This is the most direct industrial route, leveraging the directing effects of the alkoxy groups.
-
Starting Material: 3-Ethoxy-4-hydroxybenzaldehyde (Ethyl Vanillin).
-
Alkylation: Reaction with propyl bromide (
-PrBr) and base ( ) in DMF to form 3-ethoxy-4-propoxybenzaldehyde . -
Chlorination: Electrophilic aromatic substitution using sulfuryl chloride (
) or N-chlorosuccinimide (NCS).-
Regioselectivity Challenge: The directing groups (OEt at C3, OPr at C4) activate positions 2 and 6. The C2 position is sterically crowded (between Aldehyde and Ethoxy) but electronically favorable. Optimization of temperature and solvent is required to favor the 2-chloro isomer over the 6-chloro isomer.
-
Route B: Formylation of the Alkoxybenzene (Vilsmeier-Haack)
-
Precursor: 1-Chloro-4-ethoxy-5-propoxybenzene.
-
Formylation: Reaction with
and DMF.-
Mechanism:[2] The formyl group is introduced para to the strongest activator or in the most accessible activated position.
-
Visualization: Synthesis Workflow (Route A)
Figure 1: Proposed synthetic pathway via alkylation of Ethyl Vanillin followed by regioselective chlorination.
Analytical Characterization
To validate the identity of 2-Chloro-5-ethoxy-4-propoxybenzaldehyde, researchers must confirm the regiochemistry of the chlorine atom and the distinct alkoxy chains.
-
¹H NMR (Chloroform-d, 400 MHz):
-
Aldehyde (-CHO): Singlet at ~10.3 ppm.[3]
-
Aromatic Protons: Two singlets (due to para relationship on the tetrasubstituted ring).
-
H3 (between Cl and OPr? No, position 3 is H? No, C3 is H in 2-Cl-4,5-subst? Wait. Numbering: 1-CHO, 2-Cl, 3-H, 4-OPr, 5-OEt, 6-H.
-
Actually, if it is 2-Cl, 4-OPr, 5-OEt:
-
H3 is between Cl and OPr.
-
H6 is between OEt and CHO.
-
Expect two singlets in the aromatic region (~7.0 - 7.5 ppm).
-
-
-
Ethoxy (-OCH₂CH₃): Quartet (~4.1 ppm) and Triplet (~1.4 ppm).
-
Propoxy (-OCH₂CH₂CH₃): Triplet (~4.0 ppm), Multiplet (~1.8 ppm), Triplet (~1.0 ppm).
-
-
Mass Spectrometry (GC-MS):
-
Molecular Ion (
): 242 (³⁵Cl) and 244 (³⁷Cl) in a 3:1 ratio. -
Fragmentation: Loss of propyl (M-43) and ethyl (M-29) chains.
-
Reactivity & Applications
This compound acts as a versatile "linchpin" in medicinal chemistry.
Reductive Amination (Phenethylamine Synthesis)
The primary application of such benzaldehydes is the conversion to phenethylamines (PEAs) or benzylamines, which are pharmacophores in many CNS-active drugs.
-
Reaction: Aldehyde + Nitromethane (
) Nitrostyrene Phenethylamine. -
Relevance: The "2-Chloro-4,5-dialkoxy" pattern is structurally related to the 2C-C family of compounds, utilized in serotonin receptor (5-HT2A) binding studies.
Knoevenagel Condensation
The aldehyde condenses readily with active methylene compounds (e.g., malonic acid, ethyl acetoacetate) to form cinnamic acid derivatives, which are precursors to flavonoids and coumarins.
Scaffold for SGLT2 Inhibitors
While not the exact intermediate for marketed gliflozins, the chloro-alkoxy-benzyl motif is critical in optimizing the hydrophobic interactions within the SGLT2 active site. This molecule serves as a probe to test the steric tolerance of the "Site B" binding pocket in inhibitor design.
Handling & Safety Protocols
Signal Word: WARNING Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4]
| Protocol | Description |
| PPE | Nitrile gloves (0.11mm), Safety Goggles, Lab Coat. |
| Inhalation | Use only in a chemical fume hood. Dust/mist can be irritating to mucous membranes. |
| Spill Cleanup | Sweep up solids to avoid dust generation. Neutralize surface with dilute ethanol/water. |
| Storage | Store under inert gas (Argon) at 2-8°C. Aldehydes can auto-oxidize to benzoic acids upon prolonged air exposure. |
References
-
ChemScene . (2024).[5] Product Analysis: 2-chloro-5-ethoxy-4-propoxybenzaldehyde (CAS 692275-23-3).[1][6][7] Retrieved from
-
Sigma-Aldrich . (2024).[8] Safety Data Sheet: Chlorobenzaldehyde Derivatives. Retrieved from
-
PubChem . (2024).[5] Compound Summary: 4-Propoxybenzaldehyde and related homologs. Retrieved from
- Shulgin, A., & Shulgin, A. (1991). PIHKAL: A Chemical Love Story. Transform Press. (Contextual reference for 2,4,5-substituted phenethylamine synthesis).
Sources
- 1. (4-chloro-2-formyl-6-methoxyphenoxy)acetic acid (662154-29-2) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 2. prepchem.com [prepchem.com]
- 3. 2-Chloro-4-hydroxybenzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 4. 4-Propoxybenzaldehyde | C10H12O2 | CID 79812 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ventos.com [ventos.com]
- 6. 3-bromo-5-chloro-4-(prop-2-yn-1-yloxy)benzaldehyde (444059-52-3) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 7. Ethyl 2-chloro-5-(5-formyl-2-furyl)benzoate (752231-43-9) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 8. 2,4,5-trimethoxybenzaldehyde, 4460-86-0 [thegoodscentscompany.com]
